Benzo[b]thiophene-3-methanol, 7-chloro-
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Overview
Description
Benzo[b]thiophene-3-methanol, 7-chloro- is a heterocyclic compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol . This compound is a derivative of benzothiophene, which is known for its aromatic properties and sulfur-containing ring structure. It is often used as a building block in synthetic chemistry and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-methanol, 7-chloro-, also known as (7-Chloro-1-benzothiophen-3-yl)methanol, is an impurity of Sertaconazole , an imidazole antifungal agent
Mode of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may interact with biochemical pathways involving these substances.
Result of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects .
Action Environment
It is known that the synthesis of benzo[b]thiophene derivatives involves a one-step intermolecular process , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-3-methanol, 7-chloro- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between Benzo[b]thiophene-3-methanol, 7-chloro- and these enzymes can lead to the inhibition of enzyme activity, affecting the overall metabolic process .
Cellular Effects
The effects of Benzo[b]thiophene-3-methanol, 7-chloro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, Benzo[b]thiophene-3-methanol, 7-chloro- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, 7-chloro- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of Benzo[b]thiophene-3-methanol, 7-chloro- vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
Benzo[b]thiophene-3-methanol, 7-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, Benzo[b]thiophene-3-methanol, 7-chloro- can affect the activity of other metabolic enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Benzo[b]thiophene-3-methanol, 7-chloro- is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The transport and distribution of Benzo[b]thiophene-3-methanol, 7-chloro- are essential for its biological activity, as they influence its accessibility to target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- affects its ability to modulate enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-methanol, 7-chloro- typically involves regioselective coupling reactions and electrophilic cyclization reactions . One common method includes the use of halogenated heterocycles as starting materials, followed by various coupling reactions to introduce the methanol and chloro groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzo[b]thiophene-3-methanol, 7-chloro- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-methanol, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or alter the oxidation state of the sulfur atom.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce benzo[b]thiophene-3-methanol without the chloro group .
Scientific Research Applications
Benzo[b]thiophene-3-methanol, 7-chloro- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[b]thiophene-3-methanol, 7-chloro- can be compared with other benzothiophene derivatives, such as:
Benzo[b]thiophene-3-methanol: Lacks the chloro group, which may affect its reactivity and biological activity.
7-Chlorobenzo[b]thiophene: Lacks the methanol group, which may influence its solubility and chemical properties.
The presence of both the methanol and chloro groups in Benzo[b]thiophene-3-methanol, 7-chloro- makes it unique and versatile for various applications .
Properties
IUPAC Name |
(7-chloro-1-benzothiophen-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBEHOZYXSGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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